N-[3-(1,3-benzothiazol-2-yl)phenyl]-2,5-dichlorobenzamide

LRRK2 inhibition Parkinson's disease kinase selectivity

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2,5-dichlorobenzamide is a synthetic small molecule belonging to the benzothiazole-benzamide class, characterized by a 2,5-dichlorobenzamide moiety linked to a benzothiazole-phenyl scaffold. With a molecular formula of C20H12Cl2N2OS and a molecular weight of 399.3 g/mol, this compound is structurally positioned for research applications targeting kinase inhibition and glutathione S-transferase modulation.

Molecular Formula C20H12Cl2N2OS
Molecular Weight 399.3g/mol
CAS No. 313962-20-8
Cat. No. B416804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(1,3-benzothiazol-2-yl)phenyl]-2,5-dichlorobenzamide
CAS313962-20-8
Molecular FormulaC20H12Cl2N2OS
Molecular Weight399.3g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NC(=O)C4=C(C=CC(=C4)Cl)Cl
InChIInChI=1S/C20H12Cl2N2OS/c21-13-8-9-16(22)15(11-13)19(25)23-14-5-3-4-12(10-14)20-24-17-6-1-2-7-18(17)26-20/h1-11H,(H,23,25)
InChIKeyDLFDXWVVFRDHJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[3-(1,3-Benzothiazol-2-yl)phenyl]-2,5-dichlorobenzamide (CAS 313962-20-8): Core Chemical Identity and Procurement Baseline


N-[3-(1,3-benzothiazol-2-yl)phenyl]-2,5-dichlorobenzamide is a synthetic small molecule belonging to the benzothiazole-benzamide class, characterized by a 2,5-dichlorobenzamide moiety linked to a benzothiazole-phenyl scaffold . With a molecular formula of C20H12Cl2N2OS and a molecular weight of 399.3 g/mol, this compound is structurally positioned for research applications targeting kinase inhibition and glutathione S-transferase modulation [1]. Its meta-substituted phenyl bridge distinguishes it from ortho-substituted analogs, creating a specific pharmacophoric geometry that influences target binding and selectivity .

Why N-[3-(1,3-Benzothiazol-2-yl)phenyl]-2,5-dichlorobenzamide Cannot Be Replaced by Generic Benzothiazole-Benzamide Analogs


Substitution of N-[3-(1,3-benzothiazol-2-yl)phenyl]-2,5-dichlorobenzamide with generic benzothiazole-benzamide analogs is inadvisable due to the critical role of the phenyl bridge regiochemistry (meta vs. ortho) and the specific 2,5-dichloro substitution pattern on the benzamide ring . In benzothiazole-benzamide LRRK2 inhibitors, the para-position of the phenyl ring on the benzamide moiety is essential for binding to the enzyme's H-site, and positional isomerism directly alters inhibitory potency [1]. The 2,5-dichloro configuration creates a unique electron-withdrawing environment that cannot be replicated by 3,4-dichloro, 2,4-dichloro, or mono-chloro analogs, each of which yields distinct IC50 profiles against LRRK2 and hGSTP1-1 targets [1][2].

Quantitative Differentiation of N-[3-(1,3-Benzothiazol-2-yl)phenyl]-2,5-dichlorobenzamide Against Structural Analogs: A Procurement-Focused Evidence Guide


LRRK2 Enzyme Inhibition: Meta-Positioned Phenyl Bridge Confers Target Engagement in Benzothiazole-Benzamide Series

In the CSIC benzothiazole-benzamide patent series (EP3842422A1), compounds with a meta-substituted phenyl bridge between the benzothiazole and benzamide moieties retain LRRK2 inhibitory activity, whereas the ortho-substituted analog N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,5-dichlorobenzamide (CAS 477569-72-5) shows reduced binding due to steric hindrance at the enzyme's hydrophobic pocket [1]. The 2,5-dichloro substitution pattern on the benzamide ring contributes to optimal electron density distribution for H-site interaction, a feature validated across the patent's SAR table where 2,5-dichloro derivatives consistently exhibit IC50 values in the sub-micromolar range against LRRK2 G2019S mutant kinase [1].

LRRK2 inhibition Parkinson's disease kinase selectivity

hGSTP1-1 Enzyme Inhibition: 2-Substituted Benzothiazole Scaffold Demonstrates H-Site Binding Preference

A series of 2-substituted benzothiazoles were evaluated for hGSTP1-1 inhibitory activity, revealing that the para-position of the phenyl ring on the benzamide moiety is critical for H-site binding [1]. Lead compounds #2 and #5 from this study, which share the benzothiazole-phenyl-benzamide scaffold with CAS 313962-20-8, demonstrated significant hGSTP1-1 inhibition by functioning as substrate-competitive inhibitors at the H-site [1]. The 2,5-dichloro substitution provides favorable hydrophobic packing, distinguishing it from mono-substituted or unsubstituted benzamide derivatives that show reduced H-site affinity [1].

glutathione S-transferase hGSTP1-1 inhibition cancer chemoresistance

Physicochemical Property Differentiation: Meta-Substituted Phenyl Bridge Alters LogP and Topological Polar Surface Area Relative to Ortho Isomer

The meta-phenyl linkage in CAS 313962-20-8 (Molecular Formula: C20H12Cl2N2OS, MW: 399.3 g/mol ) produces a different three-dimensional conformation compared to the ortho-substituted isomer N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,5-dichlorobenzamide (CAS 477569-72-5) . The meta configuration extends the molecular length and alters the dihedral angle between the benzothiazole and benzamide planes, affecting calculated LogP and topological polar surface area (tPSA) values. These differences directly impact passive membrane permeability and blood-brain barrier penetration potential, a critical parameter in the CSIC patent series where CNS penetration is a claimed advantage of select benzothiazole-benzamide compounds [1].

physicochemical properties drug-likeness CNS penetration

Kinase Selectivity Profile: Benzothiazole-Benzamide Core Demonstrates Preferential LRRK2 Inhibition Over Other Kinases

The benzothiazole-benzamide scaffold described in EP3842422A1 was designed to achieve selective LRRK2 inhibition, addressing the common problem of off-target kinase activity that limits other LRRK2 inhibitor chemotypes [1]. The patent discloses that compounds with this core structure exhibit selectivity for LRRK2 over other protein kinases, a feature attributed to the specific benzothiazole-benzamide geometry that exploits unique structural features of the LRRK2 ATP-binding pocket [1]. In contrast, many earlier LRRK2 inhibitor scaffolds (e.g., pyrimidine-based or indazole-based series) demonstrate broader kinome profiling with significant off-target hits [2].

kinase selectivity off-target risk LRRK2 specificity

Optimal Research and Procurement Applications for N-[3-(1,3-Benzothiazol-2-yl)phenyl]-2,5-dichlorobenzamide Based on Quantitative Differentiation Evidence


Parkinson's Disease Drug Discovery: LRRK2 G2019S Kinase Inhibition Studies

CAS 313962-20-8 is best deployed in LRRK2-targeted Parkinson's disease research programs where the benzothiazole-benzamide scaffold's selectivity for LRRK2 over other kinases is critical [1]. The meta-phenyl bridge and 2,5-dichloro substitution align with the SAR established in EP3842422A1 for sub-micromolar LRRK2 inhibition, making this compound a rational choice over ortho-substituted isomers that show reduced potency due to steric hindrance [1]. Researchers should prioritize this compound when CNS penetration is a design requirement, as the patent series claims blood-brain barrier permeability for this chemical class [1].

Cancer Chemoresistance Research: hGSTP1-1 H-Site Inhibition Studies

In oncology research focused on overcoming GSTP1-mediated drug resistance, CAS 313962-20-8 provides a structurally defined probe for H-site inhibition based on the 2-substituted benzothiazole SAR established by Öztaşkın et al. [2]. The 2,5-dichlorobenzamide moiety facilitates hydrophobic H-site interactions that are absent in simpler benzothiazole derivatives, enabling mechanistic studies of substrate-competitive GSTP1 inhibition [2]. This compound should be selected over generic GST inhibitors when target-specific H-site binding is required rather than non-specific GST conjugation interference.

Neuroinflammation and Tauopathy Models: LRRK2-Mediated Kinase Pathway Modulation

The LRRK2 inhibitory profile of the benzothiazole-benzamide series extends to applications in tauopathy and neuroinflammation research, where LRRK2 modulates GSK-3 activity and tau hyperphosphorylation [1]. CAS 313962-20-8, as a member of this scaffold class, is appropriate for studies investigating LRRK2's role in tau pathology and microglial inflammatory responses, applications explicitly described in the CSIC patent disclosure [1]. Procurement of this specific compound ensures consistency with the patent-defined SAR rather than reliance on uncharacterized benzothiazole derivatives.

Chemical Biology Tool Compound: Selective Pharmacological Knockdown of Mitochondrial F1F0-ATPase

While the primary differentiation evidence for CAS 313962-20-8 centers on LRRK2 and hGSTP1-1, the benzothiazole-benzamide scaffold also exhibits mitochondrial F1F0-ATPase modulatory activity as described in related patent literature . This compound can serve as a chemical biology tool for studying ATP synthase function in cellular respiration assays, offering a distinct mechanism compared to oligomycin (a classical F1F0-ATPase inhibitor) or BZ-423 (a 1,4-benzodiazepine with a different binding site on OSCP) . Researchers should select this compound when a non-benzodiazepine ATP synthase modulator with a defined benzothiazole-benzamide pharmacophore is required.

Quote Request

Request a Quote for N-[3-(1,3-benzothiazol-2-yl)phenyl]-2,5-dichlorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.